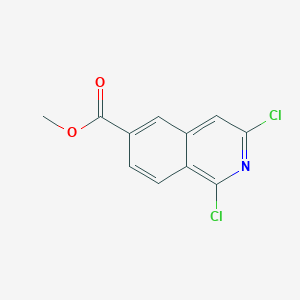

Methyl 1,3-dichloroisoquinoline-6-carboxylate

描述

属性

IUPAC Name |

methyl 1,3-dichloroisoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFVNCAXJKWGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dichloroisoquinoline-6-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 1,3-dichloroisoquinoline with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Methyl 1,3-dichloroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of isoquinoline .

科学研究应用

Pharmacological Applications

CRTH2 Receptor Antagonism

Methyl 1,3-dichloroisoquinoline-6-carboxylate has been identified as a potential antagonist of the CRTH2 receptor, which plays a significant role in inflammatory responses and allergic conditions. By inhibiting this receptor, the compound may offer therapeutic benefits for conditions such as asthma and other allergic diseases. Structure-activity relationship (SAR) studies suggest that modifications to its isoquinoline core can enhance its efficacy as an antagonist.

Antiviral Activity

Research indicates that isoquinoline derivatives, including those related to this compound, can serve as allosteric inhibitors of HIV-1 integrase. These compounds exhibit unique mechanisms of action that may help overcome drug resistance associated with traditional therapies. The development of analogues with isoquinoline scaffolds has shown promising results in inhibiting HIV-1 replication .

Synthetic Applications

Intermediate for Complex Derivatives

this compound is utilized as an intermediate in the synthesis of more complex isoquinoline derivatives. This includes its role in the synthesis of 1,3,4-trisubstituted isoquinolines through various organic reactions such as Suzuki-Miyaura cross-couplings with arylboronic acids . These derivatives are essential in developing new ligands and catalysts for asymmetric synthesis.

Ligand Development

The compound is also explored in the development of new tridentate isoquinoline-derived ligands. These ligands have shown excellent enantiomeric excess in reactions such as diethylzinc addition to aldehydes, indicating their potential utility in asymmetric catalysis .

Safety and Handling Considerations

Due to limited safety data available for this compound, it is crucial to handle this compound with caution. Standard laboratory safety protocols should be followed to mitigate risks associated with chemical exposure.

Case Studies

Several studies have documented the pharmacological effects and synthetic applications of this compound:

- A study published in Nature highlighted its role as a CRTH2 antagonist and its potential use in treating asthma by reducing airway inflammation.

- Research from Journal of Medicinal Chemistry explored the synthesis of various isoquinoline derivatives and their biological activities against HIV-1 integrase.

These case studies emphasize the compound's versatility and significance in ongoing research efforts.

作用机制

The mechanism of action of Methyl 1,3-dichloroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Methyl 1-Chloroisoquinoline-7-Carboxylate (CAS: 1206975-02-1)

- Structural Differences: This analog has a single chlorine at position 1 and a methyl ester at position 7 (vs. position 6 in the target compound).

- Similarity : Structural similarity score of 1.00 (highest among analogs), suggesting nearly identical backbone topology .

- Inferred Reactivity : The absence of a chlorine at position 3 may reduce steric hindrance, enhancing accessibility for reactions at position 3.

Methyl 3-Chloroisoquinoline-6-Carboxylate (CAS: 1416713-88-6)

- Structural Differences : Chlorine is present only at position 3, with the ester group retained at position 5. This configuration simplifies regioselective modifications compared to the dichloro analog.

- Similarity: Score of 0.98, indicating minor divergence in electronic properties due to the missing chlorine at position 1 .

- Thermal Stability : Evidence from related esters (e.g., methyl 6-chloro-3-methylthio-benzodithiazine carboxylate in ) suggests that chlorine at position 3 enhances thermal stability by stabilizing the aromatic system through resonance .

Methyl 3-Chloroisoquinoline-7-Carboxylate (CAS: 1544665-58-8)

- Structural Differences : Combines a chlorine at position 3 with an ester at position 6. The ester’s position may reduce solubility in polar solvents compared to the 6-carboxylate analog.

- Similarity : Score of 0.98, reflecting comparable halogenation but divergent steric and electronic effects due to ester placement .

Ethyl 6-Chloroquinoline-3-Carboxylate (CAS: 1017414-83-3)

- Structural Differences: Ethyl ester instead of methyl and a quinoline core (vs. isoquinoline). Quinoline’s nitrogen at position 1 (vs. position 2 in isoquinoline) alters dipole moments and π-π stacking behavior.

- Functional Implications : Ethyl esters generally exhibit lower hydrolysis rates than methyl esters, suggesting enhanced stability under acidic conditions .

Comparative Analysis of Key Properties

Limitations and Contradictions

- Data Gaps: Physical properties (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Contradictory Similarity Scores: Despite a high similarity score (0.98) with Methyl 3-chloroisoquinoline-6-carboxylate, the absence of a second chlorine likely results in divergent chemical behavior, underscoring the need for experimental validation .

生物活性

Methyl 1,3-dichloroisoquinoline-6-carboxylate is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of chlorine substituents at positions 1 and 3, along with a carboxylate group at position 6, contributes to its unique reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 integrase inhibitor . Integrase is a critical enzyme in the HIV replication cycle, making it a prime target for antiretroviral therapy.

Inhibition Studies

A study demonstrated that this compound exhibited significant inhibitory activity against HIV-1 integrase with an IC50 value of approximately for LEDGF/p75 independent IN catalytic activities and for LEDGF/p75 dependent activities . The compound showed comparable efficacy against different strains of HIV-1, indicating its potential as a broad-spectrum antiviral agent.

Comparative Antiviral Activity

The following table summarizes the antiviral activities of this compound compared to other inhibitors:

| Inhibitor | HIV-1 NL4–3 EC50 (μM) | HIV-1 NL4–3 (A128T IN) EC50 (μM) |

|---|---|---|

| This compound | ||

| BIB-II |

These results indicate that while this compound is less potent than BIB-II against some strains, it still demonstrates promising activity worth further investigation .

Antibacterial Activity

In addition to its antiviral properties, this compound has shown potential antibacterial activity against Mycobacterium tuberculosis (Mtb) .

Screening Results

A primary screening against an Mtb H37Rv strain revealed that compounds with similar structures exhibited significant inhibition of bacterial growth. The compound was part of a series evaluated for its ability to inhibit Mtb growth effectively .

Case Studies and Research Findings

Several case studies have explored the structure-activity relationship (SAR) of isoquinoline derivatives, including this compound. These studies emphasize the importance of specific functional groups in enhancing biological activity.

Structure-Activity Relationship Insights

Research indicates that modifications to the isoquinoline scaffold can significantly affect its biological properties. For instance:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1,3-dichloroisoquinoline-6-carboxylate, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cyclization reactions. For example, aluminum chloride (AlCl₃) is often used as a catalyst in dichlorobenzene at elevated temperatures (e.g., 378 K) to promote cyclization. Post-reaction purification via recrystallization (ethanol or methylene chloride/hexane mixtures) improves purity. Yield optimization requires precise stoichiometric control of AlCl₃ and dropwise addition to avoid side reactions .

- Key Parameters : Reaction temperature (critical for avoiding decomposition), solvent polarity, and catalyst-to-substrate ratio.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use deuterated DMSO (DMSO-d₆) for ^1H NMR to resolve aromatic protons and substituent configurations. For example, δ ~3.65 ppm indicates the methoxy group, while aromatic protons appear between δ 6.95–7.13 ppm .

- IR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1700 cm⁻¹ (N–C=O) confirm functional groups .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. Use SHELXL for refinement, applying riding models for H-atoms to handle positional uncertainties .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding, molecular packing) be analyzed to interpret solid-state behavior?

- Methodological Answer :

- Hydrogen Bonding : Employ graph set analysis (Bernstein et al.) to categorize interactions (e.g., C–H⋯π or C–H⋯O). For example, centrosymmetric dimers linked via C–H⋯π interactions and columns via C–H⋯O bonds are observed in related isoquinoline derivatives .

- Software Tools : ORTEP-3 (with GUI) visualizes thermal ellipsoids and molecular geometry. SHELX programs refine anisotropic displacement parameters .

- Example : In methyl 4-methyl-2-oxo-tetrahydroquinoline-6-carboxylate, weak intermolecular hydrogen bonds propagate along the [100] direction, influencing crystal stability .

Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/X-ray)?

- Methodological Answer :

- Validation : Cross-check computational models (e.g., bond lengths/angles from DFT) against experimental X-ray data. For example, discrepancies in dihedral angles may arise from solvent effects or crystal packing forces not modeled in simulations.

- Case Study : In related compounds, NMR-deduced configurations (cis/trans) may conflict with X-ray results due to dynamic effects in solution. Use variable-temperature NMR or NOESY to resolve ambiguities .

Q. What strategies are recommended for resolving ambiguities in substituent positioning (e.g., chlorine atoms) during structural refinement?

- Methodological Answer :

- Electron Density Maps : Use SHELXD or SHELXE for phase determination in low-resolution datasets. Anisotropic refinement of Cl atoms improves accuracy.

- Validation Metrics : Monitor R-factor convergence and check for overfitting using cross-validation (R_free). For example, SHELXL’s rigid-bond restraint ensures reasonable thermal motion for Cl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。